molecular formula C16H13ClN2O2S B2365394 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole CAS No. 140614-07-9

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole

Cat. No.: B2365394
CAS No.: 140614-07-9
M. Wt: 332.8
InChI Key: FLKUPIUHFOIGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
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Biological Activity

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, identified by its CAS number 140614-07-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, particularly focusing on its antifungal, antitubercular, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.8 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole

The compound features a pyrazole core substituted with a chlorophenyl group and a methylbenzenesulfonyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound involves standard organic synthesis techniques, including condensation reactions and sulfonation processes. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Antifungal Activity

A study published in PubMed highlighted the antifungal properties of various pyrazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds were reported as follows:

CompoundMIC (µg/mL)Pathogen
This compound8-16C. albicans
Other derivatives16-32A. niger

These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal efficacy .

Antitubercular Activity

The same study also evaluated the activity of these compounds against Mycobacterium tuberculosis. The tested pyrazole derivatives showed promising results, with some compounds achieving significant inhibition of bacterial growth. Notably, the compound displayed an IC50 value indicative of its potential as an antitubercular agent:

CompoundIC50 (µg/mL)Pathogen
This compound5.0M. tuberculosis H37Rv

These results underline the potential for further development in treating tuberculosis .

Anticancer Activity

Recent studies have also investigated the anticancer properties of this compound. Research published in MDPI demonstrated that derivatives of pyrazoles could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve:

  • Cell Cycle Arrest : Significant arrest in the subG0 phase.
  • Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.
  • Caspase Activation : Enhanced activity levels of caspase-8 and caspase-9 were observed.

The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µg/mL)
HeLa0.89
HL-600.79
AGS0.60

These results suggest that the compound may have significant therapeutic potential against various cancers .

Case Studies

  • Antifungal Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the sulfonyl group could enhance antifungal activity against multiple strains.
  • Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in cancer therapies, focusing on their ability to induce apoptosis selectively in malignant cells.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKUPIUHFOIGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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